molecular formula C8H12N2 B2812284 2,5,6-Trimethylpyridin-3-amine CAS No. 51551-21-4

2,5,6-Trimethylpyridin-3-amine

Cat. No.: B2812284
CAS No.: 51551-21-4
M. Wt: 136.198
InChI Key: OFNDKMSILLWOIA-UHFFFAOYSA-N
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Description

2,5,6-Trimethylpyridin-3-amine (CAS 51551-21-4) is a substituted pyridine compound with the molecular formula C8H12N2 and a molecular weight of 136.19 g/mol . This chemical structure is part of a class of 6-aminopyridin-3-ol analogues that have demonstrated significant potential in biomedical research, particularly in immunology and inflammation. While specific studies on this exact isomer are limited, research on closely related analogues, such as 6-amino-2,4,5-trimethylpyridin-3-ol (BJ-1108), provides strong insight into its possible applications . Studies show that these analogues function by potently inhibiting the differentiation of naive CD4+ T cells into pro-inflammatory T-helper 1 (Th1) and T-helper 17 (Th17) cell lineages in a concentration-dependent manner, without inducing significant cellular apoptosis . This mechanism is critical, as the unrestrained activation of Th1 and Th17 cells is a known pathogenic factor in autoimmune disorders. Consequently, this compound class is investigated for its therapeutic potential in models of inflammation and autoimmune diseases such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis . Researchers can utilize this compound as a key scaffold or building block in medicinal chemistry to develop novel immunomodulatory agents and to further elucidate the signaling pathways involved in T-cell differentiation and autoimmune disease progression. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5,6-trimethylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-5-4-8(9)7(3)10-6(5)2/h4H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNDKMSILLWOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2,5,6 Trimethylpyridin 3 Amine and Analogous Derivatives

Regioselective Synthesis of Aminopyridine Scaffolds

The precise placement of an amino group on a pyridine (B92270) ring is a fundamental challenge in organic synthesis. The development of regioselective methods is paramount for the efficient construction of aminopyridine-based molecules.

Cyclization and Condensation Reaction Pathways

Cyclization and condensation reactions represent a cornerstone in the synthesis of heterocyclic systems, including the aminopyridine scaffold. These methods often involve the formation of the pyridine ring from acyclic precursors. A common strategy involves the condensation of 2-aminopyridines with various reagents to build more complex fused heterocyclic systems like imidazo[1,2-a]pyridines. researchgate.netroyalsocietypublishing.orgrsc.org For instance, the reaction of substituted 2-aminopyridines with α-haloketones is a well-established method for creating imidazo[1,2-a]pyridine (B132010) derivatives. rsc.org This reaction proceeds through nucleophilic substitution by the pyridine nitrogen onto the α-carbon of the ketone, followed by intramolecular cyclization.

Another approach involves multicomponent reactions where several starting materials combine in a single pot to form the desired product. For example, a transition metal-free synthesis of fused azapolycycles has been developed from mucohalic acid, which acts as a three-carbon synthon in a reaction promoted by a simple inorganic base like potassium carbonate (K₂CO₃). researchgate.net Similarly, ferrocenyl-substituted aminopyridines have been synthesized through the reactions of 2-cyano-3-ferrocenylacrylonitrile with amidines in an aqueous medium. clockss.org These reactions can proceed via competitive condensation and tandem cyclization pathways to yield a variety of substituted aminopyridines and related heterocycles. clockss.org

Reaction TypeReactantsProduct TypeReference
Two-component Cyclization2-Aminopyridines, α-HaloketonesImidazo[1,2-a]pyridines royalsocietypublishing.orgrsc.org
Multicomponent Reaction2-Aminopyridine (B139424), Mucohalic Acid, BaseFused Azapolycycles researchgate.net
Cyclocondensation2-Cyano-3-ferrocenylacrylonitrile, AmidinesFerrocenyl-substituted Aminopyridines clockss.org

Amination Reactions with Transition Metal Catalysis (e.g., Buchwald-Hartwig Amination)

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of arylamines, and the Buchwald-Hartwig amination is a premier example. This palladium-catalyzed C-N bond formation is a powerful tool for the regioselective synthesis of aminopyridines from halopyridines. The method is particularly valuable for creating secondary and tertiary aminopyridines that are otherwise difficult to access. nih.govscispace.com

The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple a halopyridine with an amine. The choice of ligand is crucial to overcome the inhibitory effect of the pyridine substrate on the palladium catalyst. acs.org For instance, the use of chelating bis(phosphine) ligands can prevent catalyst deactivation and side reactions. acs.org A practical approach for the amination of 2-bromopyridines, even with volatile amines like methylamine (B109427) or ethylamine, has been developed by conducting the reaction in sealed tubes at elevated temperatures. nih.govacs.org This technique successfully transforms 2-bromopyridines into the desired amination products in good yields. acs.org

A versatile synthetic strategy for 4-aryl-2-aminopyridine derivatives employs two sequential palladium-catalyzed processes: a Suzuki reaction to introduce an aryl group at the C4 position of a halopyridine, followed by a Buchwald-Hartwig amination at the C2 position after appropriate functional group manipulations. tandfonline.com

Table 2: Buchwald-Hartwig Amination of 2-Bromopyridines

Substrate Amine Catalyst/Ligand Base Conditions Product Reference
2-Bromopyridine Volatile Amines (e.g., Methylamine) Pd(OAc)₂, dppp NaOt-Bu Toluene, 80°C, sealed tube Secondary/Tertiary 2-Aminopyridines acs.org
4-Aryl-2-chloropyridine Various Amines Palladium Catalyst Base N/A 4-Aryl-2-aminopyridine derivatives tandfonline.com

Strategies Employing Amides as Amine Sources

An alternative, metal-free approach to aminopyridines utilizes simple amides as the source of the amino group. scielo.brresearchgate.net This method involves the reaction of a chloropyridine with an amide, such as formamide (B127407) or dimethylformamide, under refluxing conditions without the need for a transition metal catalyst, base, or microwave irradiation. scielo.brresearchgate.net The reaction is particularly effective for chlorines at the C2 position of the pyridine ring, which is more reactive towards nucleophilic attack. scielo.br

The proposed mechanism involves the initial formation of an N-acylaminopyridine intermediate, which then undergoes hydrolysis during the aqueous workup to yield the final aminopyridine product. researchgate.net This methodology offers a simple, practical, and potentially scalable route to various aminopyridine derivatives, leveraging commercially available and inexpensive starting materials. scielo.br

Targeted Synthetic Routes for Trimethylated Aminopyridine Structures

The synthesis of specifically substituted pyridines, such as those with multiple methyl groups, often requires tailored multi-step approaches.

Derivations from Pyridoxine (B80251) Precursors

Pyridoxine, commonly known as vitamin B6, is a naturally occurring trimethylated pyridinol and serves as a valuable starting material for the synthesis of complex pyridine derivatives. ebi.ac.uknih.gov Its inherent trimethylated and hydroxylated pyridine core makes it an ideal precursor for compounds like 2,5,6-trimethylpyridin-3-amine and its analogs.

A robust synthetic strategy has been developed to prepare a wide range of 6-amino-2,4,5-trimethylpyridin-3-ols starting from pyridoxine hydrochloride. nih.gov This multi-step sequence leverages the pyridoxine backbone to install the desired functionality. New approaches for synthesizing functionalized pyridoxine derivatives have also been explored, starting from 2-halopyridine-3,4-dicarbonitriles. researchgate.net These methods involve reduction steps using reagents like sodium borohydride (B1222165) to yield pyridoxine structures with various substituents. researchgate.net The synthesis of pyridoxine itself has been a subject of extensive research, with methods developed for its commercial production and alternative routes using silane (B1218182) reducing agents. mdpi.com

Multi-step Synthetic Sequences for Complex Aminopyridinols

The construction of complex molecules often necessitates a sequence of reactions, a process known as multi-step synthesis. littleflowercollege.edu.in Designing such a sequence relies on retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available precursors. littleflowercollege.edu.innih.gov

A prime example of a multi-step synthesis for a complex aminopyridinol is the six-step sequence to produce 6-amino-2,4,5-trimethylpyridin-3-ols from pyridoxine hydrochloride. nih.gov This route features the creation of a key intermediate, 3-benzyloxy-6-bromo-2,4,5-trimethylpyridine. nih.gov This intermediate is then subjected to a Buchwald-Hartwig amination reaction, which allows for the introduction of a diverse array of amino substituents at the C6 position of the pyridine ring. nih.gov Such multi-step strategies, while complex, provide the flexibility needed to generate libraries of specifically substituted aminopyridinols for further investigation. nih.govresearchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
2-Aminopyridine
2-Bromopyridine
2-Chloropyridine
2-Cyano-3-ferrocenylacrylonitrile
3-Benzyloxy-6-bromo-2,4,5-trimethylpyridine
4-Aryl-2-aminopyridine
4-Aryl-2-chloropyridine
6-Amino-2,4,5-trimethylpyridin-3-ol
Dimethylformamide
Ethyl Malonate
Formamide
Imidazo[1,2-a]pyridine
Methylamine
Mucohalic Acid
N-Acylaminopyridine
Palladium(II) Acetate (Pd(OAc)₂)
Potassium Carbonate (K₂CO₃)
Pyridoxine (Vitamin B6)
Pyridoxine Hydrochloride
Sodium Borohydride
Sodium tert-Butoxide (NaOt-Bu)

Post-Synthetic Derivatization and Functionalization Techniques

The inherent reactivity of the amine group and the pyridine ring in this compound allows for extensive post-synthetic modifications. These derivatization techniques are essential for fine-tuning the molecule's steric and electronic properties, enabling its use in a wide range of applications, from medicinal chemistry to materials science.

The primary amine at the C3 position is a key site for functionalization. Standard transformations include acylation, sulfonylation, and alkylation, which alter the nucleophilicity and hydrogen-bonding capabilities of the molecule.

Acylation and Sulfonylation: The amine group readily undergoes acylation with reagents like acetic anhydride (B1165640) to form the corresponding acetylamino derivatives. Studies on various aminopyridines show that for 3-amino isomers, acetylation occurs directly at the exocyclic amino nitrogen. publish.csiro.au This reaction is often performed in a solvent like acetone, sometimes with a base such as triethylamine (B128534) to neutralize the acid byproduct. publish.csiro.au Similarly, sulfonylation with sulfonyl chlorides, such as tosyl chloride, yields sulfonamides. researchgate.net These reactions are crucial for creating intermediates for further synthesis. enu.kzrsc.org However, reaction conditions must be carefully controlled, as di-sulfonylation can occur, particularly with 2-aminopyridines under basic conditions where the initial sulfonamide is deprotonated and reacts further. nih.gov

Alkylation: While direct N-alkylation of the exocyclic amine in aminopyridines can be challenging due to competing alkylation at the more basic ring nitrogen, selective methods have been developed. publish.csiro.auresearchgate.net For instance, reductive amination protocols, involving the reaction of the aminopyridine with an aldehyde or ketone in the presence of a reducing agent, can selectively produce N-substituted derivatives. nih.gov This approach has been successfully applied to 3-amino-4-halopyridines, yielding a wide range of N-substituted products in high yield. nih.gov Another strategy involves the use of metal catalysts, such as ruthenium(II) complexes, which facilitate the N-alkylation of aromatic amines with alcohols under neat conditions. researchgate.net

Table 1: Examples of Chemical Modifications at the Amine Functionality of Aminopyridine Analogs

Reaction TypeAmine SubstrateReagent(s)Product TypeReference
Acylation3-Aminopyridine (B143674)Acetic anhydride, TriethylamineN-(pyridin-3-yl)acetamide publish.csiro.au
Sulfonylation4-AminopyridineTosyl chloride, Alkaline mediumN-(pyridin-4-yl)-4-methylbenzenesulfonamide researchgate.net
Reductive AminationN-Boc-3-amino-4-halopyridineAryl aldehydes, TFA, Et3SiHN-Aryl-3-amino-4-halopyridine nih.gov
Catalytic Alkylation2-AminopyridineBenzyl alcohol, Ru(II) complex, KOtBuN-benzyl-pyridin-2-amine researchgate.net

Further functionalization of the pyridine ring expands the chemical space of this compound derivatives. This can be achieved through electrophilic substitution or, more commonly, through metal-catalyzed cross-coupling reactions on a pre-halogenated ring.

Electrophilic Halogenation: Direct electrophilic substitution on the pyridine ring is often challenging due to the ring's electron-deficient nature, which typically requires harsh conditions. nih.gov However, methods for the specific halogenation of substituted pyridines exist. For example, the bromination of 2,4,6-trimethylpyridine (B116444) (collidine) using 60% oleum (B3057394) can produce 3,5-dibromo-2,4,6-trimethylpyridine (B189553). beilstein-journals.org For less activated systems, reagents like bis(2,4,6-trimethylpyridine)bromine(I) hexafluorophosphate (B91526) have been developed as effective electrophilic halogenating agents for various substrates, including pyridinols. orgsyn.orgresearchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for creating C-C bonds. rsc.org These reactions typically require a halo-substituted pyridine as a starting material. For instance, 5-bromo-2-methylpyridin-3-amine (B1289001) and its acetamide (B32628) derivative have been successfully coupled with a variety of arylboronic acids using a Pd(PPh₃)₄ catalyst to produce novel 5-aryl-2-methylpyridin-3-amine derivatives in good yields. mdpi.comnih.gov This methodology is robust and tolerates various functional groups on the boronic acid partner. mdpi.com Similarly, the double Suzuki-Miyaura coupling of 3,5-dibromo-2,4,6-trimethylpyridine with arylboronic acids provides access to a library of 3,5-diaryl-2,4,6-trimethylpyridines. beilstein-journals.org Other coupling reactions like the Heck reaction are also applicable for derivatizing brominated pyridines. mdpi.com

Table 2: Examples of Substitution and Coupling Reactions on Pyridine Ring Systems

Reaction TypePyridine SubstrateReagent(s)/CatalystProduct TypeReference
Bromination2,4,6-TrimethylpyridineBromine in 60% Oleum3,5-Dibromo-2,4,6-trimethylpyridine beilstein-journals.org
Suzuki Coupling5-Bromo-2-methylpyridin-3-amineArylboronic acid, Pd(PPh3)4, K3PO45-Aryl-2-methylpyridin-3-amine mdpi.com
Suzuki Coupling3,5-Dibromo-2,4,6-trimethylpyridinePhenylboronic acid, Pd(OAc)2, SPhos, K3PO43,5-Diphenyl-2,4,6-trimethylpyridine beilstein-journals.org
Heck Coupling4,7-Dibromo publish.csiro.aunih.govnih.govthiadiazolo[3,4-c]pyridineN,N-Diphenyl-4-vinylaniline, Pd2(dba)3, P(o-tol)3, Et3NMono-vinylation product at C4 mdpi.com

The derivatization of this compound and its analogs is a key strategy for creating building blocks for advanced materials, including functional polymers, coordination complexes, and supramolecular gels.

Polymerizable Derivatives: Introducing polymerizable functional groups allows for the incorporation of aminopyridine units into polymer chains. For example, p-aminopyridine can be reacted with methacryloyl chloride to synthesize p-aminopyridine methacrylate, a monomer that can undergo radical homopolymerization. researchgate.net The resulting polymer features pendant aminopyridine groups. Multicomponent polymerizations offer another efficient route; for instance, the reaction of diisocyanides, dialdehydes, and 2-aminopyridine can produce high molecular weight imidazo[1,2-a]pyridine-containing polymers with unique fluorescence properties. acs.org Such polymers are being explored for various applications, including as antimicrobial agents and functional materials. mdpi.comnih.govijnrd.org

Derivatives for Coordination and Supramolecular Chemistry: The pyridine nitrogen and the exocyclic amine can act as ligands for metal ions, enabling the formation of coordination polymers and metal-organic frameworks (MOFs). nih.gov For example, 5-aminopyridine-2-carboxylic acid has been used to construct coordination polymers with lanthanide and transition metals, yielding materials with interesting luminescent and magnetic properties. nih.gov Furthermore, modifying aminopyridine derivatives with groups capable of hydrogen bonding, such as urea (B33335) or amide functionalities, can lead to the formation of low molecular weight gelators. researchgate.net These gelators self-assemble through non-covalent interactions to form supramolecular gels, which are smart materials responsive to external stimuli. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Acetic anhydride
3-Aminopyridine
Triethylamine
Tosyl chloride
2-Aminopyridine
3-Amino-4-halopyridine
Ruthenium(II) complexes
N-(pyridin-3-yl)acetamide
4-Aminopyridine
N-(pyridin-4-yl)-4-methylbenzenesulfonamide
N-Boc-3-amino-4-halopyridine
N-Aryl-3-amino-4-halopyridine
Benzyl alcohol
N-benzyl-pyridin-2-amine
2,4,6-trimethylpyridine (collidine)
3,5-dibromo-2,4,6-trimethylpyridine
bis(2,4,6-trimethylpyridine)bromine(I) hexafluorophosphate
5-bromo-2-methylpyridin-3-amine
Arylboronic acid
Pd(PPh₃)₄
5-aryl-2-methylpyridin-3-amine
3,5-diaryl-2,4,6-trimethylpyridines
4,7-Dibromo publish.csiro.aunih.govnih.govthiadiazolo[3,4-c]pyridine
N,N-Diphenyl-4-vinylaniline
p-aminopyridine
methacryloyl chloride
p-aminopyridine methacrylate
diisocyanides
dialdehydes
imidazo[1,2-a]pyridine
5-aminopyridine-2-carboxylic acid

Elucidation of Reactivity and Reaction Mechanisms

Investigation of Nucleophilic and Electrophilic Reactivity Profiles

The chemical character of 2,5,6-trimethylpyridin-3-amine features both nucleophilic and electrophilic potential, concentrated at different sites within the molecule. Its reactivity is a direct consequence of the electronic properties of the substituted pyridine (B92270) system.

Nucleophilic Character: The primary nucleophilic centers are the nitrogen atom of the exocyclic amino group and, to a lesser extent, the nitrogen atom of the pyridine ring. The amino group, being a primary amine, readily participates in reactions typical of nucleophiles, such as alkylation, acylation, and reductive amination. organic-chemistry.orgpressbooks.pub The three methyl groups on the pyridine ring are electron-donating, which increases the electron density on both nitrogen atoms, thereby enhancing their basicity and nucleophilicity compared to unsubstituted 3-aminopyridine (B143674).

The basicity of aminopyridine isomers is heavily influenced by the position of the amino group. researchgate.net In 3-aminopyridine, the resonance effect of the exocyclic amine does not increase electron density on the ring nitrogen to the same extent as in 2- and 4-aminopyridine, making it the least basic of the three isomers. researchgate.net However, the inductive effect of the three methyl groups in this compound would be expected to increase its basicity relative to the parent 3-aminopyridine.

CompoundpKa
2-Aminopyridine (B139424)6.86 researchgate.net
3-Aminopyridine6.0 researchgate.net
4-Aminopyridine9.17 researchgate.net

This interactive table compares the pKa values of aminopyridine isomers. The addition of electron-donating methyl groups to the 3-aminopyridine core is expected to increase its pKa value.

Electrophilic Character and Substitution Reactions: Electrophilic substitution on the pyridine ring itself is generally difficult due to the electron-withdrawing nature of the ring nitrogen. researchgate.net Reactions typically require harsh conditions and Lewis acid catalysis. researchgate.net However, the amino group is a strong activating group and directs electrophiles to the ortho and para positions (C4 and C6). In this compound, the C6 position is blocked by a methyl group, suggesting that electrophilic attack, if it were to occur on the ring, would be directed towards the C4 position.

Conversely, the pyridine ring is inherently electron-deficient and thus susceptible to nucleophilic substitution, particularly at the C2, C4, and C6 positions. researchgate.net The presence of the three electron-donating methyl groups in this compound would decrease the ring's susceptibility to nucleophilic attack compared to an unsubstituted pyridine.

A key reaction involving the amine group is diazotization. Treatment of 3-aminopyridines with a nitrite (B80452) source in the presence of acid generates a pyridinediazonium salt. google.com This intermediate is highly valuable as it can be subsequently displaced by a variety of nucleophiles, allowing for the introduction of different functional groups onto the pyridine ring. The reactivity of pyridinediazonium salts is known to be significantly different from that of benzenediazonium (B1195382) salts and other aminopyridine isomers. google.com

Reaction Dynamics with Transition Metal Species and Complex Formation

The pyridine and amine functionalities make this compound an excellent candidate for acting as a ligand in organometallic chemistry. It can coordinate to metal centers primarily through the lone pair of electrons on the pyridine nitrogen.

Studies on related 3-substituted pyridines have shown they readily form complexes with transition metals like silver(I) and iodine(I). nih.gov For instance, complexes of the type [L-M-L]⁺, where L is a 3-substituted pyridine ligand and M is the metal ion, have been synthesized. nih.gov The formation of these complexes can be achieved through a cation exchange reaction, for example, by reacting a silver(I) complex with an iodine source. nih.gov

For this compound, coordination to a metal center would likely occur at the pyridine nitrogen. The exocyclic amine group provides a secondary potential binding site, opening the possibility of acting as a bidentate or bridging ligand under appropriate conditions, although steric hindrance from the adjacent methyl groups at the C2 and C6 positions might influence or prevent such coordination. The electronic effects of the methyl and amino groups would enhance the donor capacity of the pyridine nitrogen, favoring the formation of stable metal complexes.

Ligand (L)Metal (M)Complex TypeSynthesis Method
3-AminopyridineAg(I)[L₂Ag]⁺Direct reaction with Ag(I) salt nih.gov
3-AminopyridineI(I)[L₂I]⁺Cation exchange from Ag(I) complex nih.gov
3-AcetylpyridineAg(I) / I(I)[L₂Ag]⁺ / [L₂I]⁺Cation exchange from Ag(I) complex nih.gov

This interactive table summarizes the formation of transition metal complexes with related 3-substituted pyridine ligands, illustrating a common pathway for complexation that would be applicable to this compound.

Covalent Functionalization Reactions with Carbon Nanostructures

While no direct experimental data exists for the covalent functionalization of carbon nanostructures with this compound, the established chemistry of aminopyridines provides a highly plausible reaction pathway. The most common method for covalently attaching aromatic amines to surfaces like graphene or carbon nanotubes (CNTs) is through the formation of diazonium salts.

The proposed mechanism would involve the following steps:

Diazotization : The primary amino group of this compound is converted into a diazonium salt (-N₂⁺) by treatment with a nitrite, such as sodium nitrite, in an acidic medium.

Radical Formation : The resulting pyridinediazonium salt can then spontaneously or through mild heating/sonication decompose to form a pyridyl radical and dinitrogen gas.

Covalent Attachment : This highly reactive pyridyl radical readily attacks the sp²-hybridized carbon framework of the nanostructure (e.g., graphene), forming a stable covalent C-C bond.

This method allows for robust, covalent modification of carbon surfaces, imparting the electronic and chemical properties of the pyridine derivative onto the nanomaterial. The presence of the trimethyl-substituted pyridine moiety could be used to tune the solubility, electronic properties, or metal-binding capacity of the functionalized nanostructure.

Mechanistic Pathways of Key Synthetic Transformations

The utility of this compound as a synthetic building block is highlighted by its participation in several key transformations, particularly palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: The exocyclic amine of this compound can serve as a nucleophile in Buchwald-Hartwig amination reactions. This palladium-catalyzed cross-coupling allows for the formation of a C-N bond between the amine and an aryl or heteroaryl halide/triflate.

The generally accepted catalytic cycle proceeds as follows:

Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

Amine Coordination & Deprotonation : The aminopyridine coordinates to the Pd(II) center. A base present in the reaction mixture then deprotonates the coordinated amine to form an amido complex.

Reductive Elimination : The aryl group and the amido group are eliminated from the palladium center, forming the desired N-aryl-2,5,6-trimethylpyridin-3-amine product and regenerating the Pd(0) catalyst.

This reaction is a powerful tool for constructing complex molecular architectures. Related synthetic schemes have utilized Buchwald-Hartwig amination to couple various amines to brominated trimethylpyridinol cores, demonstrating the feasibility of this chemistry on sterically hindered pyridine systems. nih.gov

Reductive Amination: The primary amino group can be further functionalized through reductive amination. pressbooks.pubnih.gov This one-pot reaction involves the condensation of the amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ by a reducing agent (e.g., sodium borohydride (B1222165), sodium triacetoxyborohydride) to yield a secondary or tertiary amine. This provides a direct and efficient method for N-alkylation of the aminopyridine. nih.gov The use of specific Lewis acids like TMSOTf has been shown to facilitate imine formation and activation, especially in challenging substrates. nih.gov

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. Analysis of both ¹H and ¹³C NMR spectra allows for a complete structural assignment of 2,5,6-Trimethylpyridin-3-amine.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the expected signals are:

A singlet in the aromatic region (typically δ 6.5-8.5 ppm) corresponding to the single proton on the pyridine (B92270) ring at the C4 position.

Three distinct singlets in the aliphatic region (typically δ 2.0-2.5 ppm) for the three methyl groups (C2-CH₃, C5-CH₃, and C6-CH₃), as they are in different chemical environments and have no adjacent protons to couple with.

A broad singlet for the two protons of the primary amine group (-NH₂), whose chemical shift is variable (typically δ 3.0-5.0 ppm) and can be influenced by solvent, concentration, and temperature. Addition of D₂O would cause this signal to disappear due to proton-deuterium exchange, confirming its assignment. libretexts.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The molecule has eight distinct carbon environments, which would lead to eight signals in the spectrum. The carbons directly attached to the electronegative nitrogen atom are deshielded and appear further downfield. libretexts.orgresearchgate.net

Predicted NMR Data for this compound

¹H NMR Predicted Data
Chemical Shift (δ, ppm)MultiplicityAssignment
~7.0-7.5SingletAr-H (C4-H)
~3.5-5.0Broad Singlet-NH₂
~2.4Singlet-CH₃
~2.3Singlet-CH₃
~2.2Singlet-CH₃
¹³C NMR Predicted Data
Chemical Shift (δ, ppm)Assignment
~150-160C-N (Pyridine Ring, C2, C6)
~130-145C-NH₂ (Pyridine Ring, C3)
~120-130C-C (Pyridine Ring, C5)
~115-125C-H (Pyridine Ring, C4)
~15-25-CH₃

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is particularly sensitive to polar bonds. For a primary aromatic amine like this compound, key diagnostic peaks are expected. orgchemboulder.com Primary amines typically show two N-H stretching bands: an asymmetric stretch and a symmetric stretch in the 3300-3500 cm⁻¹ region. libretexts.orgwpmucdn.com The N-H bending (scissoring) vibration is observed around 1550-1650 cm⁻¹. libretexts.org Aromatic C-N stretching vibrations are typically strong and appear in the 1250-1350 cm⁻¹ range. orgchemboulder.com Additionally, C-H stretching from the methyl groups and the aromatic ring will appear just below and above 3000 cm⁻¹, respectively. The pyridine ring itself has characteristic C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region. nih.govresearchgate.net

Raman Spectroscopy: Raman spectroscopy, which detects changes in polarizability, is complementary to FTIR. It is often more sensitive to non-polar bonds and symmetric vibrations. The symmetric vibrations of the pyridine ring are typically strong in the Raman spectrum.

Characteristic Vibrational Frequencies

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3300 - 3500N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
3000 - 3100C-H StretchAromatic Ring
2850 - 3000C-H StretchMethyl (-CH₃)
1550 - 1650N-H Bend (Scissoring)Primary Amine (-NH₂)
1400 - 1650C=C and C=N StretchPyridine Ring
1250 - 1350C-N StretchAromatic Amine
650 - 900N-H WagPrimary Amine (-NH₂)

Electronic Absorption and Fluorescence Spectroscopies

These techniques provide insight into the electronic structure and energy levels of a molecule by examining how it interacts with ultraviolet (UV) and visible light.

Electronic Absorption (UV-Vis) Spectroscopy: Substituted pyridines exhibit characteristic absorption bands in the UV region arising from π→π* and n→π* electronic transitions within the aromatic system. The presence of the electron-donating amino and methyl groups (auxochromes) on the pyridine ring is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted pyridine. researchgate.net The n→π* transition, involving the lone pair of electrons on the pyridine nitrogen, is typically weaker and may be obscured by the more intense π→π* transitions.

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. While pyridine itself is weakly fluorescent, the fluorescence properties of its derivatives are highly dependent on the nature and position of substituents. The amino group can enhance the fluorescence quantum yield. researchgate.net The fluorescence spectrum would typically be a mirror image of the longest-wavelength absorption band, with the emission maximum (λ_em) occurring at a longer wavelength than the absorption maximum (λ_ex) due to the Stokes shift. researchgate.net

Mass Spectrometry (MS) for Molecular Fingerprinting

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It ionizes molecules and then separates them based on their mass-to-charge (m/z) ratio.

For this compound (C₈H₁₂N₂), the molecular weight is approximately 136.22 amu. The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 136. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with this compound. libretexts.org

Common fragmentation patterns for alkylpyridines involve the loss of a methyl radical (•CH₃) via benzylic cleavage, which would result in a significant fragment ion at m/z 121 (M-15). Further fragmentation could involve the loss of neutral molecules like hydrogen cyanide (HCN) from the ring structure. nist.gov

Predicted Mass Spectrometry Fragmentation

m/z ValueAssignmentDescription
136[M]⁺Molecular Ion
121[M - CH₃]⁺Loss of a methyl radical
109[M - HCN]⁺Loss of hydrogen cyanide from the ring

Surface-Sensitive Spectroscopies: X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of the elements within a material. For this compound, XPS can differentiate between the two distinct nitrogen environments.

The N 1s core-level spectrum is expected to show two distinct peaks:

Pyridine Nitrogen: The nitrogen atom within the aromatic ring.

Amine Nitrogen: The nitrogen atom of the exocyclic -NH₂ group.

Studies on the related compound 2-aminopyridine (B139424) have shown that the pyridine nitrogen appears at a lower binding energy (398.7 eV) compared to the amine nitrogen (399.8 eV). researchgate.net This difference arises from the distinct chemical environments; the sp²-hybridized ring nitrogen is generally more electron-rich than the sp³-like exocyclic amine nitrogen in this context. Protonation of the amine group would lead to a significant positive shift in its binding energy of approximately +1.3 eV. uic.edu The C 1s spectrum would be more complex, consisting of overlapping peaks corresponding to the various carbon atoms (methyl, C-N, C-C, and C-H) in the molecule. osti.govosti.gov

Electron Microscopy for Morphological and Chemical Mapping (e.g., HRSEM, STEM)

High-Resolution Scanning Electron Microscopy (HRSEM) and Scanning Transmission Electron Microscopy (STEM) are techniques used to visualize the morphology and structure of materials at the micro- and nanoscale, rather than to characterize individual small molecules in isolation.

However, if this compound were used as a building block in a larger material—such as a metal-organic framework (MOF), a polymer, or a self-assembled monolayer on a substrate—these techniques would be crucial.

HRSEM would provide high-resolution images of the surface topography and morphology of the resulting material.

STEM , often coupled with analytical techniques like Energy-Dispersive X-ray Spectroscopy (EDX) or Electron Energy Loss Spectroscopy (EELS), could be used for chemical mapping. By scanning a focused electron beam across a thin sample, it would be possible to generate elemental maps, specifically identifying the spatial distribution of nitrogen. This would allow researchers to confirm the location and integration of the this compound units within the larger supramolecular structure.

Electrochemical Behavior and Applications in Electrochemistry

Voltammetric Characterization: Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV)

Voltammetric techniques are essential for probing the electrochemical properties of 2,5,6-trimethylpyridin-3-amine. Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) are particularly powerful methods for characterizing its redox processes.

Cyclic Voltammetry (CV) is a versatile technique used to study the electrochemical behavior of a species in solution. A triangular potential waveform is applied to the working electrode, and the resulting current is measured. For an electroactive species like this compound, the CV would be expected to show an anodic peak corresponding to its oxidation. The oxidation process likely involves the amine group, which is the most electrochemically active site. The three electron-donating methyl groups on the pyridine (B92270) ring increase the electron density on the aromatic system, which should facilitate the removal of an electron from the amine group, causing oxidation to occur at a less positive potential compared to unsubstituted 3-aminopyridine (B143674). The initial oxidation would form a radical cation. The reversibility of this process would depend on the stability of this radical cation and the experimental conditions, such as solvent and scan rate.

Square Wave Voltammetry (SWV) is a pulse voltammetric technique that offers higher sensitivity and better resolution than CV, making it well-suited for quantitative analysis and studying reaction mechanisms. ugd.edu.mkmjcce.org.mk The potential waveform consists of a square wave superimposed on a staircase potential ramp. The current is sampled at the end of each forward and reverse pulse, and the difference between these currents is plotted against the base potential. This method effectively minimizes background capacitive currents, resulting in a well-defined peak-shaped response. researchgate.nettufts.edu For this compound, SWV would be expected to show a distinct peak for its oxidation, with the peak height being directly proportional to its concentration under controlled conditions. This makes SWV a suitable technique for trace analysis of this compound.

A hypothetical comparison of expected voltammetric data for 3-aminopyridine and this compound is presented in Table 1. The electron-donating nature of the methyl groups is expected to lower the oxidation potential.

CompoundExpected Oxidation Potential (V vs. Ag/AgCl)Expected Peak Current (µA) in SWV (for 1 mM solution)
3-Aminopyridine~ +0.9 V~ 15
This compound~ +0.7 V~ 18
This interactive table contains hypothetical data based on the expected electronic effects of methyl substituents on the aminopyridine core.

Analysis of Redox Potentials and Electron Transfer Mechanisms

The redox potential of this compound is a critical parameter that reflects the ease with which it undergoes oxidation. The value of this potential is intrinsically linked to the molecule's electronic structure. The primary oxidation event is anticipated to be a one-electron transfer from the amino group to form a radical cation.

The mechanism can be generalized as follows:

Electron Transfer: The amine nitrogen loses an electron at the electrode surface.

Formation of Radical Cation: A radical cation intermediate is formed.

Follow-up Reactions: This radical cation can be unstable and may undergo subsequent chemical reactions, such as deprotonation, dimerization, or polymerization, leading to an electrochemically irreversible process. The specific pathway would be highly dependent on the solvent, pH, and the nature of the electrode material.

The electron-donating methyl groups play a crucial role in stabilizing the positive charge on the radical cation intermediate, thereby lowering the energy required for its formation. This stabilization effect is the primary reason for the expected lower oxidation potential compared to unsubstituted aminopyridines.

Correlations between Molecular Structure, Basicity, and Electrochemical Properties

A clear relationship exists between the molecular structure of this compound, its basicity (pKa), and its electrochemical behavior.

Molecular Structure: The three methyl groups attached to the pyridine ring are electron-donating groups (EDGs). They increase the electron density on the entire molecule, particularly on the nitrogen atoms of both the pyridine ring and the amino group. This increased electron density makes the molecule easier to oxidize, resulting in a lower (less positive) redox potential.

Basicity: The electron-donating effect of the methyl groups also increases the basicity of both the pyridine nitrogen and the exocyclic amino group, making them more likely to be protonated in acidic media. The pKa value of this compound would be expected to be higher than that of 3-aminopyridine.

Electrochemical Properties: The electrochemical properties are directly influenced by these structural and basicity factors. In protic media, the pH will significantly affect the electrochemical behavior. At low pH, the amine and pyridine nitrogen atoms will be protonated, which would make oxidation more difficult due to electrostatic repulsion, shifting the oxidation potential to more positive values. The basicity of the molecule dictates the pH range over which these protonation events occur.

Electrografting and Surface Modification of Electrode Materials

This compound can be used to modify electrode surfaces through a process called electrografting. This is typically achieved by the electrochemical reduction of in situ generated diazonium salts. This method allows for the formation of a strong, covalent bond between the molecule and the electrode surface. rsc.org

The process generally involves two steps:

Diazotization: The primary amino group of this compound is converted into a diazonium salt by reacting it with a source of nitrous acid (e.g., NaNO₂ in an acidic medium).

Electrochemical Reduction: The resulting diazonium cation is then electrochemically reduced at the electrode surface. This reduction leads to the loss of a nitrogen molecule (N₂) and the formation of an aryl radical. This highly reactive radical then attacks the electrode surface, forming a covalent bond.

This electrografting process can create a thin, robust organic layer on various conductive substrates like glassy carbon, gold, or platinum. The presence of the attached 2,5,6-trimethylpyridinyl groups alters the chemical and physical properties of the electrode surface. The thickness and morphology of the grafted layer can be controlled by electrochemical parameters such as the applied potential and the duration of the electrolysis. researchgate.net

Development of Chemically Modified Electrodes

The electrografting of this compound is a direct route to the fabrication of Chemically Modified Electrodes (CMEs). wikipedia.orgresearchgate.net These CMEs possess new functionalities imparted by the immobilized molecules.

The resulting modified surface, rich in pyridine and methyl groups, can exhibit several useful properties:

Coordination Sites: The pyridine nitrogen atom can act as a coordination site for metal ions. This allows the CME to be used for the selective detection or accumulation of specific metal cations from a solution.

pH Sensing: The basicity of the grafted pyridine units means their degree of protonation will change with pH. This change in surface charge can be detected electrochemically, forming the basis for a pH sensor.

Electrocatalysis: The modified surface may exhibit catalytic activity towards certain electrochemical reactions, lowering the overpotential required for the reaction to proceed.

Controlled Surface Properties: The grafted layer can alter the hydrophobicity and surface energy of the electrode, influencing its interaction with analytes in a solution.

The development of CMEs based on this compound opens up possibilities for creating tailored electrochemical sensors and devices for a variety of analytical applications. hilarispublisher.com

Crystallographic Analysis and Solid State Structural Investigations

Single-Crystal X-ray Diffraction of 2,5,6-Trimethylpyridin-3-amine Derivatives

Single-crystal X-ray diffraction is a powerful analytical technique that provides definitive information about the molecular structure and packing of crystalline solids. While specific crystallographic data for derivatives of this compound are not widely available in the surveyed literature, the analysis of closely related substituted pyridine (B92270) compounds offers valuable insights into the expected structural features.

For instance, Schiff base derivatives are a common class of compounds synthesized from primary amines like this compound. These derivatives, formed by the condensation reaction with aldehydes or ketones, often yield crystalline materials suitable for X-ray analysis. The resulting imine linkage and the potential for various substituents allow for a rich diversity in crystal structures. Studies on Schiff bases derived from other aminopyridines reveal that they crystallize in various space groups, with the molecular conformation being influenced by steric and electronic factors of the substituents. ijcce.ac.irresearchgate.net

Another important class of derivatives includes metal complexes, where the pyridine nitrogen and/or the amino group can coordinate to a metal center. The crystal structures of such complexes are of great interest for their potential applications in catalysis and materials science. X-ray diffraction studies on metal complexes of substituted pyridines have shown a wide range of coordination geometries and crystal packing arrangements, often leading to the formation of coordination polymers. purkh.comresearchgate.net

To illustrate the type of data obtained from such studies, the crystallographic parameters for a related substituted aminopyridine derivative, 6-methylpyridin-3-amine, are presented in the table below. This data provides a reference for the crystallographic analysis of similar compounds.

ParameterValue for 6-Methylpyridin-3-amine
Chemical FormulaC6H8N2
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)8.4240 (17)
b (Å)7.0560 (14)
c (Å)10.658 (2)
β (°)105.23 (3)
Volume (ų)611.3 (2)
Z4

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal lattice is directed by a variety of non-covalent interactions. For derivatives of this compound, hydrogen bonding is expected to be a dominant force in dictating the crystal packing. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen atom can act as a hydrogen bond acceptor.

In the crystal structure of the related 6-methylpyridin-3-amine, intermolecular N—H···N hydrogen bonds are observed, which link the molecules into chains and contribute to the stability of the crystal lattice. mdpi.com Similar hydrogen bonding motifs are anticipated in the derivatives of this compound.

Studies of Co-crystallization and Supramolecular Assembly

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering its chemical identity. This is achieved by combining a target molecule with a co-former in a stoichiometric ratio within the same crystal lattice. Derivatives of this compound, with their hydrogen bond donor and acceptor sites, are excellent candidates for forming co-crystals with various co-formers, particularly carboxylic acids.

The interaction between the basic pyridine nitrogen or the amino group and the acidic proton of a carboxylic acid can lead to the formation of a salt (via proton transfer) or a neutral co-crystal, largely dependent on the difference in pKa values between the components. nih.gov These interactions result in robust supramolecular synthons, which are predictable and reliable building blocks for crystal engineering.

Studies on the co-crystallization of other aminopyridine derivatives with organic acids have demonstrated the formation of diverse supramolecular assemblies. researchgate.net For instance, the co-crystal of 2-amino-5-chloropyridine (B124133) with 3-methylbenzoic acid is stabilized by N—H···O and O—H···N hydrogen bonds, forming a well-defined supramolecular structure. The resulting crystal packing can adopt various motifs, such as chains, sheets, or more complex three-dimensional networks, depending on the nature of the interacting molecules and the non-covalent forces at play. The rational design of such supramolecular assemblies is a key focus of modern crystal engineering, with implications for the development of new materials with tailored properties.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 2,5,6-Trimethylpyridin-3-amine to predict their electronic properties with a good balance of accuracy and computational cost. Such calculations can provide insights into the molecule's reactivity, stability, and spectroscopic characteristics. nih.govijcce.ac.ir

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. mdpi.com

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Substituted Pyridines (Calculated using DFT/B3LYP method)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Pyridine (B92270)-6.89-0.456.44
3-Aminopyridine (B143674)-5.98-0.215.77
2,6-Dimethylpyridine (Lutidine)-6.54-0.296.25

Note: The values presented are illustrative and based on calculations for similar substituted pyridines. The actual values for this compound would require specific computational analysis.

The presence of three methyl groups and an amino group in this compound is expected to raise the HOMO energy and potentially decrease the HOMO-LUMO gap compared to unsubstituted pyridine, suggesting a higher reactivity.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For substituted pyridines, the MEP map can reveal how substituents alter the charge distribution across the molecule. nih.gov In the case of this compound, the nitrogen atom of the pyridine ring is expected to be a region of significant negative electrostatic potential, making it a primary site for protonation and interaction with electrophiles. The amino group also contributes to the nucleophilic character of the molecule. The methyl groups, being electron-donating, will further enhance the electron density on the pyridine ring.

The basicity of pyridine and its derivatives is a fundamental chemical property that can be effectively studied using computational methods. The gas-phase basicity can be quantified by the proton affinity (PA), which is the negative of the enthalpy change for the protonation reaction. DFT calculations have been shown to provide reliable predictions of the basicity of substituted pyridines. researchgate.net

The basicity of a pyridine derivative is influenced by the electronic effects of its substituents. Electron-donating groups, such as methyl and amino groups, increase the electron density on the nitrogen atom of the pyridine ring, thereby increasing its basicity. scribd.comstackexchange.com Conversely, electron-withdrawing groups decrease the basicity. For this compound, the presence of three electron-donating methyl groups and an amino group is expected to make it significantly more basic than unsubstituted pyridine. The position of these substituents also plays a crucial role.

Table 2: Calculated Gas-Phase Basicity (Proton Affinity, PA) for Pyridine and Substituted Derivatives

CompoundCalculated PA (kcal/mol)
Pyridine222.8
3-Aminopyridine229.5
2,6-Dimethylpyridine230.1

Note: These values are based on DFT calculations for related compounds and serve as an estimation. Specific calculations for this compound are required for an accurate value.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. researchgate.net These simulations can provide insights into the conformational dynamics, solvation, and intermolecular interactions of molecules like this compound. While specific MD simulation studies on this particular compound are not prevalent, MD simulations of aminopyridine derivatives have been used to investigate their interactions with biological macromolecules, such as enzymes, to understand their potential as inhibitors. tandfonline.comnih.gov Such studies can reveal key binding interactions and the stability of the molecule within a binding site.

Conformational Analysis and Scanning Methodologies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule with multiple substituents on a ring, such as this compound, steric hindrance can play a significant role in determining the preferred conformation. core.ac.ukworldscientific.com

Computational scanning methodologies, such as potential energy surface scans, can be employed to explore the conformational landscape of the molecule. This involves systematically rotating specific bonds and calculating the energy at each step to identify low-energy conformers. For this compound, a key aspect of its conformational analysis would be the rotation of the amino group and the methyl groups, particularly the one at the 6-position, which is adjacent to the nitrogen atom and the methyl group at the 5-position. The steric interactions between these groups will likely lead to a preferred orientation of the amino group and could introduce some puckering in the pyridine ring, although aromatic rings are generally planar. Understanding the conformational preferences is crucial as it can influence the molecule's reactivity and its ability to interact with other molecules.

Academic Applications in Catalysis and Advanced Materials Science

Ligand Design and Coordination Chemistry for Catalytic Systems

The design of ligands is a cornerstone of modern catalysis, enabling control over the reactivity, selectivity, and stability of metal centers. Pyridine (B92270) and amine moieties are among the most common and versatile functional groups used in ligand synthesis due to their excellent coordination properties with a wide range of transition metals.

Role in Homogeneous Catalysis and Metal Complexation

In homogeneous catalysis, ligands modulate the electronic and steric environment of a metal catalyst. Pyridine-based ligands, for instance, have been instrumental in the development of catalysts for various transformations. The nitrogen atom of the pyridine ring acts as a σ-donor, and the aromatic system can participate in π-interactions. The presence of substituents, such as the methyl groups in 2,5,6-trimethylpyridin-3-amine, can be used to fine-tune the ligand's steric bulk and electronic properties, thereby influencing the catalytic activity and selectivity.

Aromatic amines also serve as effective ligands. Their coordinating ability can be influenced by the position of the amine group on the aromatic ring and the presence of other substituents academie-sciences.fr. In principle, a molecule like this compound could act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the amino group, forming a stable chelate ring, which is often beneficial for catalyst stability. However, specific studies detailing the synthesis and catalytic application of metal complexes with this compound as a ligand are not prominently featured in the current scientific literature.

Fundamental Studies in Dinitrogen Activation and Reduction

The conversion of atmospheric dinitrogen (N₂) into ammonia (B1221849) (NH₃) is a critical industrial process and a significant challenge in chemistry. Research into synthetic molecular catalysts that can mimic the function of nitrogenase enzymes is an area of intense study. These catalysts typically involve a metal center, such as molybdenum or iron, supported by a carefully designed ligand that can stabilize the various intermediates in the dinitrogen reduction cycle agi.orgnih.govnih.govnih.gov.

The ligands employed in these systems, often complex triamidoamines or pincer-type structures, create a specific coordination pocket around the metal that facilitates the binding and subsequent protonation and reduction of the N₂ molecule agi.orgnih.govias.ac.in. While amines are a fundamental component of these ligands, there is no specific evidence in the reviewed literature to indicate that this compound has been utilized as the primary ligand in such dinitrogen reduction studies. In some catalytic systems for dinitrogen reduction, substituted pyridines like 2,4,6-trimethylpyridine (B116444) (collidine) have been employed as non-coordinating bases or as the cationic part of a proton source, rather than as a ligand directly bound to the catalytic metal center mit.edu.

Integration into Polymeric and Network Materials

The unique structural properties of aromatic and heterocyclic compounds make them valuable building blocks for advanced polymers and network materials, imparting rigidity, thermal stability, and specific functionalities.

Utilization as Rigid Crosslinkers in Covalent Adaptable Networks

Covalent Adaptable Networks (CANs) are a class of polymers that combine the robustness of thermosets with the reprocessability of thermoplastics. This is achieved through the incorporation of dynamic covalent bonds that can exchange, allowing the network to be reshaped or healed. The properties of CANs are highly dependent on the structure of the monomer and crosslinker units nih.govnih.gov.

Multifunctional amines are frequently used as crosslinkers in the formation of CANs based on imine, β-amino ester, or other dynamic chemistries rsc.org. Rigid crosslinkers are of particular interest for creating materials with high thermal stability and mechanical strength. The structure of this compound, featuring a rigid pyridine core and an amine group capable of forming dynamic covalent bonds, makes it a plausible candidate for a rigid crosslinking agent. However, there are no specific studies that document its use for this purpose. Research in this area often focuses on creating novel multifunctional amines to serve as rigid crosslinkers in advanced materials rsc.org.

Contributions to Surface Modification of Advanced Materials

Surface modification is a critical process for tailoring the properties of materials for specific applications, such as improving adhesion, biocompatibility, or chemical resistance. The covalent attachment of molecules with desired functional groups is a common strategy. Amines are particularly useful for surface modification due to their reactivity, which allows them to be grafted onto various substrates. For example, aminosilanes like 3-aminopropyltriethoxysilane (B1664141) (APTES) are widely used to introduce amine functionalities onto surfaces, which can then be further functionalized researchgate.net. While the amine group of this compound could theoretically be used for surface functionalization, no specific applications or studies involving this compound have been identified in the literature.

Precursor in the Synthesis of Other Functional Chemical Entities (e.g., 1,3,5-Triazine (B166579) Derivatives)

Substituted pyridines are valuable intermediates in organic synthesis. The amino group on the pyridine ring can serve as a handle for a variety of chemical transformations.

One of the most established methods for synthesizing substituted 1,3,5-triazines is the sequential nucleophilic substitution of chlorine atoms from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) mdpi.com. Primary and secondary amines are common nucleophiles in this reaction. The reaction conditions, particularly temperature, can be controlled to achieve mono-, di-, or tri-substituted triazines.

Given that this compound is a primary aromatic amine, it is chemically well-suited to act as a nucleophile in a reaction with cyanuric chloride to produce a 1,3,5-triazine derivative bearing a 2,5,6-trimethylpyridin-3-yl substituent. Such derivatives could have applications in materials science or medicinal chemistry nih.govnih.gov. Despite the chemical feasibility of this reaction, specific examples of this compound being used as a precursor for 1,3,5-triazine derivatives are not documented in the reviewed literature.

Conclusion and Future Directions in Research

Identification of Emerging Research Trends and Challenges

Emerging research trends in pyridine (B92270) chemistry focus on the development of efficient and sustainable synthetic methodologies for creating complex, polysubstituted derivatives. These include advancements in catalysis, multicomponent reactions, and C-H functionalization techniques. A significant challenge in this context is the regioselective synthesis of specific isomers, which can be difficult to achieve but is crucial for structure-activity relationship studies. The primary challenge concerning 2,5,6-Trimethylpyridin-3-amine is the fundamental lack of any research. The initial hurdle for any future investigation would be the development and publication of a reliable and scalable synthetic procedure.

Prospective Avenues for Scholarly Inquiry and Innovation

The dearth of information on this compound presents a clear opportunity for foundational research. Prospective avenues for scholarly inquiry include:

Development and Optimization of Synthetic Routes: The primary and most immediate area for research is the development and full characterization of a robust and efficient synthesis for this compound. This would involve exploring various synthetic strategies known for substituted pyridines and providing detailed experimental procedures and spectroscopic data to confirm the structure and purity of the final product.

Comprehensive Physicochemical Characterization: Once a reliable synthesis is established, a thorough investigation of its physicochemical properties is warranted. This would include detailed spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and mass spectrometry), determination of its pKa, solubility, and other key physical constants.

Exploration of Chemical Reactivity: A systematic study of the reactivity of this compound would be a valuable contribution. This could involve investigating the reactions of the amino group and the pyridine ring, such as N-acylation, N-alkylation, diazotization, and electrophilic aromatic substitution, to understand its chemical behavior and potential for further functionalization.

Computational and Theoretical Studies: In parallel with experimental work, computational studies could provide insights into the electronic structure, conformational preferences, and potential reactivity of the molecule.

Screening for Biological Activity: Given that many pyridine derivatives exhibit biological activity, this compound could be screened for a wide range of pharmacological properties, including but not limited to, antimicrobial, anticancer, and anti-inflammatory activities.

Innovation in this area would stem from the discovery of unique properties or applications for this currently uncharacterized molecule. The specific arrangement of the methyl and amine groups on the pyridine ring could lead to novel biological interactions or utility as a ligand in catalysis or as a building block in materials science. Until such foundational research is conducted and published, this compound will remain a blank page in the vast library of chemical knowledge.

Q & A

Q. What are the established synthetic methodologies for 2,5,6-Trimethylpyridin-3-amine, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The synthesis of this compound typically involves alkylation of pyridine derivatives or multi-step routes. For example, alkylation strategies may employ methyl halides or dimethyl sulfate under basic conditions to introduce methyl groups at specific positions. Regioselectivity is influenced by steric and electronic effects: bulky substituents (e.g., existing methyl groups) direct reactions to less hindered sites . Multi-step synthesis might include introducing the amine group via nucleophilic substitution after selective protection of reactive sites, as seen in chloro-trimethylpyridine derivatives .
  • Key Considerations :
  • Use of Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution.
  • Temperature control (e.g., low temps for kinetic vs. high temps for thermodynamic control).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?

  • Methodological Answer :
  • ¹H/¹³C NMR : Methyl groups appear as singlets or multiplets in the range δ 2.1–2.5 ppm (¹H) and δ 15–25 ppm (¹³C). The aromatic proton adjacent to the amine group shows deshielding (δ 7.5–8.5 ppm) .
  • LC-MS : Confirms molecular weight (calc. 136.20 g/mol for C₈H₁₂N₂) via [M+H]⁺ peaks. Fragmentation patterns reveal loss of methyl groups (-15 m/z) .
  • X-ray Crystallography : Resolves steric crowding and confirms substituent positions .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for targeted derivative synthesis?

  • Methodological Answer : Regioselectivity is controlled by:
  • Directing Groups : Bromination at the 4-position using NBS (N-bromosuccinimide) under radical conditions, leveraging steric hindrance from methyl groups .
  • Protection/Deprotection : Temporary protection of the amine group (e.g., Boc-protection) enables functionalization at the 4-position, followed by deprotection .
  • Cross-Coupling : Palladium-catalyzed amination or Suzuki-Miyaura coupling at the 2-position, guided by computational docking studies .

Q. What strategies resolve contradictions between computational predictions and experimental results in the compound’s reactivity?

  • Methodological Answer :
  • DFT Calculations : Compare energy barriers for competing reaction pathways (e.g., electrophilic substitution at 4- vs. 2-positions). Discrepancies often arise from steric effects not fully modeled in simulations .
  • Experimental Validation : Use isotopic labeling (e.g., deuterated methyl groups) to track reaction pathways. For example, kinetic isotope effects (KIEs) clarify whether electronic or steric factors dominate .

Q. How to design interaction studies between this compound and biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics with proteins (e.g., KD, kon/koff) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .
  • Mutagenesis Studies : Identify key binding residues by comparing wild-type and mutant protein affinities .

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